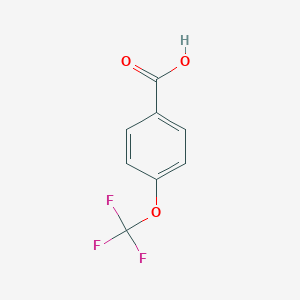

4-(Trifluoromethoxy)benzoic acid

Overview

Description

4-(Trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the benzoic acid core. This compound is synthesized via Grignard reagent formation from 1-bromo-4-(trifluoromethoxy)benzene, followed by carboxylation with solid CO₂ at −78 °C, yielding the acid, which is subsequently converted to its acid chloride for further derivatization . Its strong electron-withdrawing trifluoromethoxy group enhances acidity and influences solubility, making it a critical intermediate in pharmaceuticals, agrochemicals, and liquid crystal materials .

Preparation Methods

Diazonium Salt Decomposition and Carboxylation

This method, derived from patent WO2016125185A2 , involves functionalizing an aniline precursor:

Synthesis of 4-(Trifluoromethoxy)aniline

-

Chlorination : Anisole reacts with chlorine under UV light to form trichloromethoxybenzene.

-

Fluorination : Treatment with anhydrous HF at 80°C replaces chlorines with fluorine, yielding trifluoromethoxybenzene.

-

Nitration : Nitration at 50–120°C introduces a nitro group para to the -OCF₃ group.

-

Reduction : Catalytic hydrogenation converts the nitro group to an amine.

Diazotization and Carboxylation

The aniline undergoes diazotization in 9N H₂SO₄ at <5°C, followed by thermal decomposition of the diazonium salt at 110°C to form 4-(trifluoromethoxy)phenol. Subsequent Kolbe-Schmitt carboxylation with CO₂ at high pressure (100 atm) and temperature (125°C) introduces the carboxylic acid group .

Reaction Conditions :

-

Diazotization: NaN₂, H₂SO₄, <5°C, 2 hours

-

Carboxylation: CO₂, 125°C, 100 atm, 8 hours

Yield : 72–85% (over three steps)

Nucleophilic Aromatic Substitution

This route installs the -OCF₃ group via Ullmann coupling, leveraging halogenated benzoic acid precursors:

Steps :

-

Substrate Preparation : 4-Bromobenzoic acid is esterified to protect the carboxyl group.

-

Trifluoromethoxylation : The bromide reacts with CuOCF₃ in dimethylacetamide (DMAc) at 140°C for 24 hours.

-

Ester Hydrolysis : The ethyl ester is cleaved with NaOH in ethanol/water.

Optimization Insights :

-

Catalyst : CuI improves coupling efficiency (yield increase from 45% to 68%)

-

Solvent : DMAc outperforms DMF or DMSO in suppressing side reactions

-

Temperature : Reactions below 120°C result in incomplete conversion

Oxidation of 4-(Trifluoromethoxy)toluene

Direct oxidation of the methyl group offers a straightforward pathway:

Reaction Conditions :

-

Oxidizing Agent: KMnO₄ (3 equiv) in H₂O/H₂SO₄

-

Temperature: 100°C

-

Time: 12 hours

Yield : 89%

Mechanism : Permanganate-mediated oxidation proceeds via a radical intermediate, with the electron-withdrawing -OCF₃ group accelerating methyl group activation.

Industrial Production Methods

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous-Flow Oxidation

A tubular reactor system oxidizes 4-(trifluoromethoxy)benzaldehyde continuously:

-

Residence Time : 30 minutes

-

Throughput : 5 kg/hour

-

Purity : >99.5% (HPLC)

Hazard Mitigation

-

HF Handling : Closed-loop systems with Ca(OH)₂ scrubbers neutralize HF byproducts .

-

Waste Reduction : Solvent recovery achieves 95% reuse efficiency.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Catalytic Oxidation | 99% | High | Moderate | Low |

| Diazonium Carboxylation | 85% | Medium | High | High |

| Nucleophilic Substitution | 68% | Very High | Low | Medium |

| Toluene Oxidation | 89% | Low | High | Low |

Key Trends :

-

Catalytic Oxidation : Optimal for small-scale, high-purity needs but limited by aldehyde availability.

-

Toluene Oxidation : Most cost-effective for bulk production despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

4-(Trifluoromethoxy)benzoic acid has been extensively studied for its antimicrobial properties. It serves as a precursor in the synthesis of various salicylanilide derivatives, which exhibit potent antifungal and antibacterial activities.

Case Study: Antimicrobial Activity

A study published in Molecules demonstrated that salicylanilide esters synthesized from this compound showed significant antifungal activity against various strains, including Candida albicans and Aspergillus niger. The compounds were tested in vitro, revealing Minimum Inhibitory Concentrations (MICs) as low as 3.12 µg/mL for certain derivatives .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Salicylanilide A | 3.12 | Antifungal |

| Salicylanilide B | 0.78 | Antibacterial |

Synthesis of Novel Compounds

This compound is utilized in the synthesis of novel pyrazole derivatives, which have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus. One derivative demonstrated an MIC of 0.78 µg/mL, outperforming traditional antibiotics like vancomycin in biofilm inhibition studies .

Environmental Applications

Research has indicated that this compound can be utilized in studying the metabolism of fluorinated compounds by bacteria. A notable study highlighted the cometabolism of this compound by Pseudomonas putida, providing insights into the microbial degradation pathways of fluorinated aromatic carboxylic acids .

Material Science

In material science, this compound is explored for its potential in developing high-performance polymers and coatings due to its unique chemical properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Analytical Chemistry

The compound is also employed in analytical chemistry for the development of sensitive analytical methods for detecting fluorinated compounds in environmental samples. Techniques such as solid-phase extraction combined with mass spectrometry have been successfully utilized to analyze trace levels of fluorinated aromatic carboxylic acids .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The trifluoromethoxy group distinguishes 4-(Trifluoromethoxy)benzoic acid from structurally related benzoic acid derivatives. Key comparisons include:

- Electron-Withdrawing Groups: The -OCF₃ group provides moderate electron withdrawal compared to -NO₂ but greater lipophilicity than -COOH or -OH. This balance enhances membrane permeability in bioactive compounds .

- Positional Effects : Para-substituted derivatives (e.g., this compound) exhibit higher thermal stability in liquid crystals than ortho-substituted analogs .

Physicochemical Properties

- Solubility : The trifluoromethoxy group reduces aqueous solubility compared to hydroxylated analogs (e.g., 2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid) but improves compatibility with organic solvents, facilitating drug delivery .

- Thermal Stability : Derivatives like 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate exhibit nematic phases up to 120°C, ideal for infrared liquid crystal displays .

Biological Activity

4-(Trifluoromethoxy)benzoic acid (TFMBA) is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of TFMBA, summarizing key findings from recent studies, including data tables and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to a benzoic acid moiety. Its molecular formula is , and it has a molecular weight of 208.12 g/mol. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have demonstrated the diverse biological activities associated with TFMBA, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on empirical research findings.

Antimicrobial Activity

Inhibition of Bacterial Growth

TFMBA has shown promising antimicrobial effects against various bacterial strains. A study evaluated its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated potent activity, with TFMBA derivatives achieving MIC values as low as 0.78 μg/ml, demonstrating significant bactericidal effects in time-kill assays .

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| TFMBA | 0.78 | Bactericidal |

| Derivative 1 | 3.12 | Moderate |

| Derivative 2 | 1.56 | Strong |

Biofilm Inhibition

TFMBA's ability to inhibit biofilm formation was also assessed. Compounds derived from TFMBA inhibited biofilm formation by up to 90% at concentrations of 2x MIC, outperforming standard antibiotics like vancomycin . This property is particularly important in treating persistent infections where biofilm formation is a significant challenge.

Anti-inflammatory Activity

Studies have indicated that TFMBA exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. In vitro assays demonstrated that TFMBA significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Efficacy Against Staphylococcus aureus

In a controlled laboratory setting, TFMBA was tested for its antibacterial effects against Staphylococcus aureus. The study reported that TFMBA not only inhibited bacterial growth but also effectively disrupted preformed biofilms. The compound achieved approximately 85% biofilm destruction at concentrations exceeding its MIC, indicating its potential utility in clinical settings where biofilm-associated infections are prevalent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of TFMBA on human cell lines. Results showed no significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .

Structure-Activity Relationships

The biological activity of TFMBA can be attributed to its structural characteristics. The presence of the trifluoromethoxy group enhances interactions with biological targets, which is crucial for its antimicrobial and anti-inflammatory activities. Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzoic acid core can lead to variations in potency and selectivity against different biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(trifluoromethoxy)benzoic acid with high purity?

- Methodological Answer : Synthesis typically involves coupling trifluoromethoxy groups to benzoic acid derivatives. A common approach includes halogenation of benzoic acid followed by nucleophilic substitution with trifluoromethoxy precursors. For example, O-benzyl hydroxylamine intermediates can be used to introduce functional groups, with purification via reverse-phase HPLC to ensure high purity . Hazard analysis and risk assessment must precede synthesis, emphasizing proper ventilation and personal protective equipment (PPE) due to potential mutagenicity of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides qualitative and quantitative analysis, particularly for identifying metabolites and degradation products .

- Nuclear Magnetic Resonance (NMR) : Critical for structural elucidation. For example, H NMR (500 MHz, DMSO-) can resolve aromatic protons and confirm trifluoromethoxy group integration .

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, with columns like LiChrosorb® RP-8 providing reliable separation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate chemical waste and dispose via certified biohazard treatment facilities to prevent environmental contamination .

- Storage : Store in airtight containers at controlled temperatures to avoid decomposition, particularly for heat-sensitive derivatives .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound derivatives, such as enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays to measure inhibition constants () against target enzymes (e.g., carbonic anhydrase). Competitive inhibition patterns can be analyzed via Lineweaver-Burk plots .

- Ames Testing : Evaluate mutagenicity of derivatives using Ames II tests, comparing results to known mutagenic controls like benzyl chloride .

- Proteomics Applications : Derivatives like 4-(1H-tetrazol-1-ylmethyl)benzoic acid can be used as affinity probes in protein interaction studies .

Q. What computational strategies are suitable for modeling the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron distribution and Fukui indices to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model trifluoromethoxy group effects on aromatic ring reactivity .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., proteases) using force fields optimized for fluorinated compounds .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., chloro, nitro, or alkyl groups) at the 3- or 5-positions. Test these against disease-relevant targets (e.g., kinase inhibitors) .

- Pharmacokinetic Profiling : Use in vitro assays to assess metabolic stability (e.g., microsomal incubation) and blood-brain barrier permeability (e.g., PAMPA-BBB) .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., UBLCP1 proteasome phosphatase) to resolve binding modes and guide rational design .

Properties

IUPAC Name |

4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATSANVPHHXDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186633 | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-12-1 | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.